- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,

Cas no 934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid)

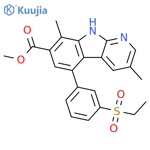

![5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid structure](https://ja.kuujia.com/scimg/cas/934542-76-4x500.png)

934542-76-4 structure

商品名:5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid

CAS番号:934542-76-4

MF:C22H20N2O4S

メガワット:408.470204353333

MDL:MFCD32876807

CID:1981056

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-[3-(Ethylsulfonyl)phenyl]-4,8-dimethyl-9H-pyrido[2,3-b]indole-7 -carboxylic acid

- SureCN725001

- 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylicacid

- 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol

- 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid

- PubChem23332

- SBB101218

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide

- 5-[3-(diethylaminomethyl)-1-octyl-1H-indol-5-yl]pyrimidin-2-amine

- CTK3I6433

- 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadizole

- 5-(3-diethylaminomethyl-1-octyl-1H-indol-5-yl)pyrimidin-2-ylamine

- 5-(3-(ETHYLSULFONYL)PHENYL)-4,8-DIMETHYL-9H-PYRIDO[2,3-B]INDOLE-7-CARBOXYLIC ACID

- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (ACI)

- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid

-

- MDL: MFCD32876807

- インチ: 1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(9-15)17-10-16(22(25)26)13(3)20-19(17)18-8-12(2)11-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)

- InChIKey: GYVKQSOJRVOTQA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334204-250mg |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 95%+ | 250mg |

$1609 | 2021-08-18 | |

| ChemScence | CS-M1277-100mg |

5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 100mg |

$495.0 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1191069-0.25g |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |

934542-76-4 | 95% | 0.25g |

$2750 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1191069-0.25g |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |

934542-76-4 | 95% | 0.25g |

$2750 | 2025-02-25 | |

| Chemenu | CM334204-100mg |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 95%+ | 100mg |

$901 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057531-250mg |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 98% | 250mg |

¥21600.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61610-100mg |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 98% | 100mg |

¥8032.0 | 2023-09-07 | |

| Chemenu | CM334204-5g |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 95%+ | 5g |

$171 | 2021-08-18 | |

| Chemenu | CM334204-1g |

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |

934542-76-4 | 95%+ | 1g |

$3229 | 2022-06-09 | |

| eNovation Chemicals LLC | Y1191069-0.25g |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |

934542-76-4 | 95% | 0.25g |

$2750 | 2025-02-19 |

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 120 °C

リファレンス

- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase Inhibitor, Journal of Organic Chemistry, 2015, 80(3), 1564-1568

合成方法 4

はんのうじょうけん

リファレンス

- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Dimethylacetamide , Water ; 3.5 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C

リファレンス

- Preparation of α-carbolines via palladium-catalyzed cyclization of diarylamines., World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 2 h, 100 °C; 100 °C → 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt

リファレンス

- Integrated Pd-catalyzed cross-coupling strategies for furnishing α-carbolines, Tetrahedron, 2017, 73(40), 5946-5958

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt

リファレンス

- Preparation of pyridoindoles as kinase inhibitors, United States, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt; cooled

リファレンス

- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Raw materials

- (3-(ethylsulfonyl)phenyl)boronic acid

- 9H-Pyrido[2,3-b]indole-7-carboxylic acid, 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-, methyl ester

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preparation Products

5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬